N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}acetamide
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Overview
Description
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-nitrophenyl group attached to an aminoethyl chain, which is further linked to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}acetamide typically involves the reaction of 4-chloro-2-nitroaniline with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloro-2-nitroaniline attacks the carbonyl carbon of ethyl acetate, leading to the formation of the desired acetamide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amino derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-{2-[(4-bromo-2-nitrophenyl)amino]ethyl}acetamide
- N-{2-[(4-fluoro-2-nitrophenyl)amino]ethyl}acetamide
- N-{2-[(4-methyl-2-nitrophenyl)amino]ethyl}acetamide
Comparison: N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}acetamide is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. Compared to its bromo, fluoro, and methyl analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound of interest in various research fields.
Properties
IUPAC Name |
N-[2-(4-chloro-2-nitroanilino)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-7(15)12-4-5-13-9-3-2-8(11)6-10(9)14(16)17/h2-3,6,13H,4-5H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZUBFRGLDYGHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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